4-bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound featuring a bromine atom, a tert-butyl group, a tetrahydro-1,3,5-triazine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydro-1,3,5-triazine Ring: This can be achieved by reacting tert-butylamine with formaldehyde and ammonia under acidic conditions to form the triazine ring.
Sulfonamide Formation: The final step involves the reaction of the brominated triazine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Breakdown products include the corresponding amine and sulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, compounds with sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: Lacks the tert-butyl group, which may affect its solubility and reactivity.
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
Uniqueness
The presence of both the bromine atom and the tert-butyl group in 4-bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide makes it unique. The bromine atom allows for further functionalization through substitution reactions, while the tert-butyl group provides steric hindrance, potentially enhancing the compound’s stability and selectivity in reactions.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C13H19BrN4O2S |
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Molecular Weight |
375.29 g/mol |
IUPAC Name |
4-bromo-N-(3-tert-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H19BrN4O2S/c1-13(2,3)18-8-15-12(16-9-18)17-21(19,20)11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17) |
InChI Key |
HFAJYLSZBHULCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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